1-Phenoxy-4-(trifluoromethoxy)benzene

Catalog No.
S6604072
CAS No.
873203-32-8
M.F
C13H9F3O2
M. Wt
254.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenoxy-4-(trifluoromethoxy)benzene

CAS Number

873203-32-8

Product Name

1-Phenoxy-4-(trifluoromethoxy)benzene

IUPAC Name

1-phenoxy-4-(trifluoromethoxy)benzene

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9H

InChI Key

JNUCJICOSRJTLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F
  • Phenoxy Group

    The presence of a phenoxy group (Ph-O-) indicates possible applications in pharmaceutical research. Phenolic compounds are known for their diverse biological activities, and incorporating a phenoxy group can influence target molecule interaction and improve drug properties []. Further research is needed to determine if 1-Phenoxy-4-(trifluoromethoxy)benzene exhibits similar properties.

  • Trifluoromethoxy Group (OCF3)

    The trifluoromethoxy group (OCF3) is a known electron-withdrawing group. This functionality can be useful in medicinal chemistry for modulating the properties of drug molecules. For example, introducing a trifluoromethoxy group can enhance metabolic stability and improve bioavailability []. Studies would be required to confirm if this is the case with 1-Phenoxy-4-(trifluoromethoxy)benzene.

  • Liquid Crystal Behavior

    The combination of aromatic rings and the elongated structure of 1-Phenoxy-4-(trifluoromethoxy)benzene suggests potential liquid crystalline properties**. Liquid crystals are essential materials in various technological applications, including displays and electronic devices []. However, specific investigations into the liquid crystalline behavior of this compound are not available in the public domain.

1-Phenoxy-4-(trifluoromethoxy)benzene, also known as 4-(trifluoromethoxy)phenyl phenyl ether, is an organic compound characterized by the presence of a phenoxy group and a trifluoromethoxy substituent. Its molecular formula is C13H10F3OC_{13}H_{10}F_3O and it has a molecular weight of approximately 252.22 g/mol. This compound features a trifluoromethoxy group, which significantly influences its chemical properties and biological activities due to the electronegative fluorine atoms that enhance its lipophilicity and stability.

Typical of aromatic compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The trifluoromethoxy group can direct electrophiles to the ortho and para positions of the aromatic ring.
  • Nucleophilic Substitution Reactions: The phenoxy group may engage in nucleophilic substitutions, particularly when activated by other substituents.
  • Cross-Coupling Reactions: This compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

The biological activity of 1-Phenoxy-4-(trifluoromethoxy)benzene has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of trifluoromethoxy compounds have shown effectiveness against bacterial strains, suggesting potential applications in pharmaceuticals.
  • Inhibitory Effects on Enzymes: The compound may act as an inhibitor for certain enzymes, although specific targets need further investigation.
  • Potential Anticancer Activity: Preliminary studies suggest that compounds with similar structures may possess cytotoxic effects on cancer cell lines.

Several synthesis methods have been reported for 1-Phenoxy-4-(trifluoromethoxy)benzene:

  • Direct Etherification: This method involves the reaction of phenol with 4-(trifluoromethoxy)benzyl chloride in the presence of a base like potassium carbonate.
  • Borylation Reaction: Utilizing aryl bromides, borylation can be performed under mild conditions to introduce boron groups that can be further transformed into trifluoromethoxy derivatives .
  • Nucleophilic Substitution: Starting from 4-bromo-phenol, nucleophilic substitution with a trifluoromethoxide source can yield the desired compound .

1-Phenoxy-4-(trifluoromethoxy)benzene finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic properties.
  • Agricultural Chemicals: Due to its biological activity, it may be used in developing herbicides or pesticides.
  • Material Science: The compound's unique properties make it suitable for use in advanced materials and coatings.

Similar Compounds

Several compounds share structural similarities with 1-Phenoxy-4-(trifluoromethoxy)benzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Iodo-4-(trifluoromethoxy)benzene103962-05-60.98
1-Bromo-4-(trifluoromethoxy)benzene407-14-70.94
1-Iodo-2-(trifluoromethoxy)benzene175278-00-90.94
1-Bromo-3-Iodo-5-(trifluoromethoxy)benzene845866-78-60.81
2-Fluoro-1-Iodo-4-(trifluoromethoxy)benzene1321963-74-90.79

These compounds exhibit varying degrees of similarity based on structural features such as halogen substitutions and functional groups. The unique trifluoromethoxy group in 1-Phenoxy-4-(trifluoromethoxy)benzene distinguishes it from other analogs, potentially influencing its reactivity and biological interactions.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

254.05546401 g/mol

Monoisotopic Mass

254.05546401 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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